molecular formula C16H13FN6O B286750 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Numéro de catalogue B286750
Poids moléculaire: 324.31 g/mol
Clé InChI: BSUBUJATMCZFAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as PF-06282999, is a small molecule inhibitor that has shown promising results in preclinical studies. It is being developed as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.

Mécanisme D'action

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile prevents cancer cells from progressing through the cell cycle and dividing. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have other biochemical and physiological effects. For example, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of inflammatory cytokines in preclinical models of rheumatoid arthritis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile for lab experiments is its high selectivity for CDK4/6. This allows researchers to specifically target this pathway without affecting other cellular processes. Additionally, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential for off-target effects, which could limit its clinical utility.

Orientations Futures

There are several future directions for the development of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One potential direction is the development of combination therapies that include 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and other anti-cancer agents. Another direction is the investigation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile in other disease areas, such as rheumatoid arthritis and type 2 diabetes. Additionally, further preclinical studies are needed to better understand the potential off-target effects of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and to optimize its dosing and administration.

Méthodes De Synthèse

The synthesis of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The process starts with the synthesis of 2-methyl-4-pyrimidinylamine, which is then reacted with 6-(2-fluorophenoxy)-2-methylpyrimidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carbonitrile to form the final product, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile.

Applications De Recherche Scientifique

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and leukemia. In these studies, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and targeted therapies.

Propriétés

Formule moléculaire

C16H13FN6O

Poids moléculaire

324.31 g/mol

Nom IUPAC

5-amino-1-[6-(2-fluorophenoxy)-2-methylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H13FN6O/c1-9-11(8-18)16(19)23(22-9)14-7-15(21-10(2)20-14)24-13-6-4-3-5-12(13)17/h3-7H,19H2,1-2H3

Clé InChI

BSUBUJATMCZFAA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

SMILES canonique

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.